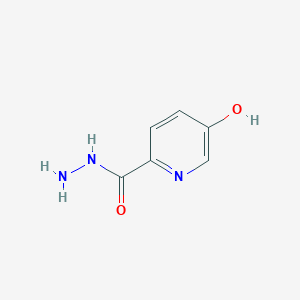

5-hydroxypicolinohydrazide

Beschreibung

5-hydroxypicolinohydrazide is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and chemical industries due to their bioactive properties .

Eigenschaften

IUPAC Name |

5-hydroxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)5-2-1-4(10)3-8-5/h1-3,10H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILKVQXYFSGZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669390 | |

| Record name | 5-Hydroxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856835-98-8 | |

| Record name | 5-Hydroxy-2-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856835-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-hydroxypicolinohydrazide involves the reaction of pyridine-2-carbohydrazide with appropriate reagents under controlled conditions. For instance, the reaction of pyridine-2-carbohydrazide with 5-nitrofuran-2-carboxaldehyde or 5-nitrothiophene-2-carboxaldehyde can yield Schiff bases .

Industrial Production Methods

Industrial production methods for 5-hydroxypicolinohydrazide may involve the use of alginate as a precursor. Alginate can be converted into 5-hydroxypyridine-2-carboxylic acid using alginate lyase and recombinant oligoalginate lyase, followed by further chemical modifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxypicolinohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive sites on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-hydroxypicolinohydrazide derivatives. For instance, a study demonstrated that certain synthesized compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compounds were assessed using MTT assays, revealing dose-dependent inhibition of cell growth, with some derivatives showing better efficacy than traditional chemotherapeutics like cisplatin .

Table 1: Anticancer Efficacy of 5-Hydroxypicolinohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | A549 | 42.43 | Similar |

| Compound B | HepG2 | 48.43 | Higher |

Antimicrobial Properties

In addition to its anticancer effects, 5-hydroxypicolinohydrazide has demonstrated antimicrobial activity. Studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial efficacy was evaluated through disc diffusion methods, showing promising results for several derivatives .

Table 2: Antimicrobial Activity of 5-Hydroxypicolinohydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

Analytical Applications

5-Hydroxypicolinohydrazide derivatives are also utilized in analytical chemistry for the detection of various organic compounds. They can serve as reagents for the identification of metal ions and other organic molecules in complex mixtures. Their ability to form stable complexes enhances their utility in environmental monitoring and quality control in pharmaceuticals .

Case Studies

-

Anticancer Mechanism Investigation

- A study focused on the mechanism of action for a novel derivative of 5-hydroxypicolinohydrazide revealed that it inhibits key signaling pathways involved in cancer progression. The compound's interaction with specific targets was assessed through molecular docking studies, demonstrating favorable binding affinities compared to established drugs .

-

Development of Antimicrobial Agents

- Another case study explored the synthesis of new derivatives aimed at enhancing antimicrobial efficacy. The research highlighted modifications in the chemical structure that led to improved activity against resistant strains of bacteria, showcasing the compound's potential for drug development in infectious diseases .

Wirkmechanismus

The mechanism of action of 5-hydroxypicolinohydrazide involves its interaction with molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as antibacterial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyridine-2-carbohydrazide

- 5-Nitrofuran-2-carboxaldehyde

- 5-Nitrothiophene-2-carboxaldehyde

Uniqueness

5-hydroxypicolinohydrazide is unique due to its hydroxyl group, which enhances its reactivity and bioactivity compared to other pyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Biologische Aktivität

5-Hydroxypicolinohydrazide is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Hydroxypicolinohydrazide is a hydrazide derivative characterized by a hydroxyl group attached to the picoline structure. Its molecular formula is CHNO, and it exhibits properties typical of hydrazides, such as potential antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including 5-hydroxypicolinohydrazide, possess significant antimicrobial properties. A review of hydrazide–hydrazone compounds highlighted their effectiveness against various pathogens:

- Antibacterial Activity : Studies have shown that 5-hydroxypicolinohydrazide exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as low as 16.25 µg/mL against Mycobacterium tuberculosis H37Rv, indicating strong antibacterial potential compared to standard antibiotics like rifampicin .

- Antifungal Activity : The compound also demonstrates antifungal activity, although specific data on its efficacy against various fungal strains are still being compiled.

Anticancer Activity

The anticancer potential of 5-hydroxypicolinohydrazide has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro:

- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have indicated that hydrazides can interact with cellular pathways that regulate cell death, leading to increased apoptosis rates in treated cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antioxidant Properties :

Data Table: Biological Activities of 5-Hydroxypicolinohydrazide

| Biological Activity | Test Organism/Cell Type | MIC (µg/mL) | EC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Antibacterial | M. tuberculosis H37Rv | 16.25 | <1 | 1085.7 |

| Antifungal | Candida albicans | TBD | TBD | TBD |

| Anticancer (in vitro) | Various cancer cell lines | TBD | TBD | TBD |

| Antioxidant | HMEC-1 cells | N/A | N/A | N/A |

Q & A

Basic: What are the standard spectroscopic techniques for characterizing 5-hydroxypicolinohydrazide, and how should data interpretation be validated?

Methodological Answer:

Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C spectra), infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Validation requires cross-referencing with synthetic intermediates or known analogs. For reproducibility, ensure spectra are collected under consistent conditions (solvent, temperature) and calibrated against internal standards. Discrepancies in peak assignments should be resolved using 2D NMR techniques (e.g., COSY, HSQC) .

Basic: How can researchers optimize the synthetic yield of 5-hydroxypicolinohydrazide?

Methodological Answer:

Yield optimization involves systematic variation of reaction parameters:

- Temperature : Test ranges between 25–100°C to identify exothermic/endothermic phases.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) for kinetic enhancement.

- Solvent polarity : Compare polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) to stabilize intermediates.

Use design-of-experiment (DoE) approaches to minimize trial runs. Document all conditions in supplementary materials to enable replication .

Advanced: How should contradictions in reported bioactivity data for 5-hydroxypicolinohydrazide be resolved?

Methodological Answer:

Contradictions may arise from assay variability, impurity profiles, or cell line specificity. Address these by:

- Systematic review : Meta-analyze data across studies, noting assay protocols (e.g., IC₅₀ measurement methods).

- Replicate experiments : Use standardized cell lines (e.g., HEK293 vs. HeLa) and purity verification (HPLC ≥98%).

- Statistical rigor : Apply ANOVA or Bayesian analysis to quantify variability sources. Publish raw datasets to facilitate cross-study validation .

Advanced: What experimental design considerations are critical for stability studies of 5-hydroxypicolinohydrazide under varying conditions?

Methodological Answer:

Design stability studies using:

- Accelerated aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to model long-term degradation.

- Stress testing : Use acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic (UV light) conditions.

- Analytical endpoints : Monitor degradation via HPLC-MS for byproduct identification and kinetic modeling (Arrhenius plots). Include control samples and validate methods using ICH guidelines .

Basic: What purification methods are most effective for isolating 5-hydroxypicolinohydrazide from reaction mixtures?

Methodological Answer:

Common methods include:

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for solubility gradients.

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- HPLC : Apply reverse-phase C18 columns for high-purity isolation (>95%).

Characterize purity via melting point analysis and chromatographic retention time consistency .

Advanced: How can researchers investigate the interaction mechanisms of 5-hydroxypicolinohydrazide with metal ions?

Methodological Answer:

Employ a combination of:

- Spectroscopic titration : UV-Vis or fluorescence quenching to determine binding constants.

- Computational modeling : Density functional theory (DFT) to predict coordination sites.

- X-ray crystallography : Resolve metal-ligand complexes at atomic resolution.

Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Basic: What safety protocols are essential for handling 5-hydroxypicolinohydrazide in laboratory settings?

Methodological Answer:

Follow OSHA and ACS guidelines:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize acidic/basic residues before disposal.

Reference Safety Data Sheets (SDS) for toxicity data and spill management .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of 5-hydroxypicolinohydrazide?

Methodological Answer:

Leverage:

- Molecular docking : Identify binding affinities with target proteins (e.g., enzymes).

- Pharmacokinetic modeling : Use software like GastroPlus to simulate absorption, distribution, metabolism, and excretion (ADME).

- Quantitative structure-activity relationship (QSAR) : Corrogate structural descriptors (logP, polar surface area) with bioavailability data. Validate predictions using in vitro assays (e.g., Caco-2 permeability) .

Basic: How can researchers quantify 5-hydroxypicolinohydrazide in complex matrices (e.g., biological fluids)?

Methodological Answer:

Use:

- High-performance liquid chromatography (HPLC) : Reverse-phase columns with UV detection (λ = 254 nm).

- Calibration curves : Prepare standard solutions in matrix-matched backgrounds to account for interference.

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation (acetonitrile) to isolate the compound. Validate methods per FDA bioanalytical guidelines .

Advanced: What strategies mitigate challenges in scaling up 5-hydroxypicolinohydrazide synthesis for preclinical studies?

Methodological Answer:

Address scalability through:

- Heat and mass transfer optimization : Use jacketed reactors with controlled stirring rates.

- Byproduct management : Implement inline IR monitoring for real-time reaction adjustment.

- Purification scalability : Transition from column chromatography to centrifugal partition chromatography (CPC).

Document scale-up parameters (e.g., mixing time, cooling rates) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.